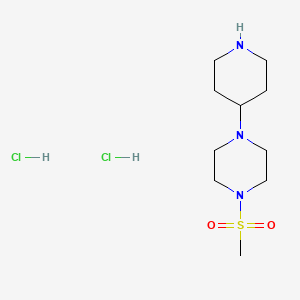
1-(Methylsulfonyl)-4-(4-piperidinyl)piperazine dihydrochloride
Cat. No. B1374251
Key on ui cas rn:
1089282-83-6
M. Wt: 320.3 g/mol
InChI Key: HKPCSAIVRZYXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08093239B2
Procedure details


A mixture of 1-ethyl-2-fluoro-4-(methyloxy)-5-nitrobenzene (Example 187, step C) (0.93 g, 4.67 mmol), 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine (Example 204, step C) (1.16 g, 4.67 mmol) and K2CO3 (0.774 g, 5.60 mmol) in DMSO (20 mL) was heated at 90° C. for 48 h. The reaction had not progressed sufficiently so the reaction was then heated at 120° C. for an additional 4 h. The reaction was cooled to rt, poured into H2O and extracted with DCM. Some saturated brine solution was added and the resultant was exhaustively extracted with DCM. The combined organics were washed with H2O then dried over MgSO4. The resultant solution was concentrated onto silica and purified by flash chromatography to afford 1-{1-[2-ethyl-5-(methyloxy)-4-nitrophenyl]-4-piperidinyl}-4-(methylsulfonyl)piperazine (1.12 g, 56%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.73-7.80 (m, 1H), 6.75 (s, 1H), 3.91 (s, 3H), 3.23-3.30 (m, 1H), 3.05-3.19 (m, 3H), 2.87 (s, 2H), 2.70-2.84 (m, 2H), 2.53-2.67 (m, 5H), 1.77-1.94 (m, 2H), 1.48-1.67 (m, 2H), 1.19 (t, J=7.42 Hz, 3H).





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([O:12][CH3:13])=[CH:5][C:4]=1F)[CH3:2].Cl.Cl.[CH3:17][S:18]([N:21]1[CH2:26][CH2:25][N:24]([CH:27]2[CH2:32][CH2:31][NH:30][CH2:29][CH2:28]2)[CH2:23][CH2:22]1)(=[O:20])=[O:19].C([O-])([O-])=O.[K+].[K+].O>CS(C)=O>[CH2:1]([C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[C:6]([O:12][CH3:13])=[CH:5][C:4]=1[N:30]1[CH2:29][CH2:28][CH:27]([N:24]2[CH2:25][CH2:26][N:21]([S:18]([CH3:17])(=[O:20])=[O:19])[CH2:22][CH2:23]2)[CH2:32][CH2:31]1)[CH3:2] |f:1.2.3,4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C=C(C(=C1)[N+](=O)[O-])OC)F
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CS(=O)(=O)N1CCN(CC1)C1CCNCC1
|
|
Name
|
|
|
Quantity
|
0.774 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated at 120° C. for an additional 4 h
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to rt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Some saturated brine solution was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resultant was exhaustively extracted with DCM
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant solution was concentrated onto silica
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C=C(C(=C1)[N+](=O)[O-])OC)N1CCC(CC1)N1CCN(CC1)S(=O)(=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.12 g | |
| YIELD: PERCENTYIELD | 56% | |
| YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
